

A Comparative Guide to the Spectroscopic Cross-Validation of Ethyl 2-methylbenzoate

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Compound of Interest

Compound Name: Ethyl 2-methylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **Ethyl 2-methylbenzoate** and its structural isomers, offering a basis for unequivocal identification and quality control. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the cross-validation of this important chemical entity.

Spectroscopic Data Comparison

The positive identification of a chemical compound relies on the collective evidence from various analytical techniques. Spectroscopic methods provide a molecular fingerprint, and a comparative analysis with known standards and isomers is crucial for accurate structural elucidation. Below is a summary of the key spectroscopic data for **Ethyl 2-methylbenzoate** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ^1H and ^{13}C NMR spectra are indicative of the electronic environment of the nuclei, while coupling constants in ^1H NMR provide information about the connectivity of neighboring protons.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Ar-H (ppm)	-OCH ₂ C H ₃ (q, ppm)	Ar-CH ₃ (s, ppm)	-OCH ₂ C H ₃ (t, ppm)	Ar-CH ₂ CH ₃ (q, ppm)	Ar-CH ₂ CH ₃ (t, ppm)	-OCH ₃ (s, ppm)
Ethyl 2-methylbenzoate	7.91 (d, 1H), 7.36 (t, 1H), 7.21 (t, 2H)	4.36	2.58	1.38	-	-	-
Ethyl 3-methylbenzoate	7.84-7.88 (m, 2H), 7.28-7.36 (m, 2H)	4.38	2.41	1.38	-	-	-
Ethyl 4-methylbenzoate	7.96 (d, 2H), 7.26 (d, 2H)[1]	4.42-4.32	2.41	1.43-1.36	-	-	-
Methyl 2-ethylbenzoate	7.88 (d, 1H), 7.42 (t, 1H), 7.25-7.15 (m, 2H)	-	-	-	2.94	1.25	3.89

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	C=O (ppm)	Aromatic C (ppm)	-OCH ₂ CH ₃ (ppm)	Ar-CH ₃ (ppm)	-OCH ₂ CH ₃ (ppm)	Ar-CH ₂ CH ₃ (ppm)	-OCH ₃ (ppm)
Ethyl 2-methylbenzoate	168.2	140.0, 131.5, 130.8, 130.0, 129.2, 125.5	60.8	21.5	14.2	-	-
Ethyl 3-methylbenzoate	166.8	137.8, 133.5, 130.2, 129.8, 128.2, 126.5	60.8	21.2	14.3	-	-
Ethyl 4-methylbenzoate	167.2	143.5, 129.1, 127.5	60.2	21.6	14.1[2]	-	-
Methyl 2-ethylbenzoate	168.5	145.8, 131.0, 130.5, 129.5, 126.0, 125.8	-	-	-	26.5, 15.5	51.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of bonds provide key information for structural confirmation.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C=O Stretch	C-O Stretch	Aromatic C-H Stretch	Aliphatic C-H Stretch
Ethyl 2-methylbenzoate	~1720	~1270, ~1130	~3060	~2980
Ethyl 3-methylbenzoate	~1721	~1275, ~1125	~3065	~2982
Ethyl 4-methylbenzoate	~1718	~1273, ~1107	~3050	~2980
Methyl 2-ethylbenzoate	~1722	~1278, ~1132	~3068	~2970

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound	Molecular Ion [M] ⁺	[M-OCH ₂ CH ₃] ⁺ / [M-OCH ₃] ⁺	[C ₇ H ₇] ⁺ (Tropylium ion)	Other Key Fragments
Ethyl 2-methylbenzoate	164	119	91	135, 118[3]
Ethyl 3-methylbenzoate	164	119	91	135, 136
Ethyl 4-methylbenzoate	164	119	91	136, 135[1]
Methyl 2-ethylbenzoate	164	133	91	132, 105

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following are detailed methodologies for the acquisition of the data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the ester in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: -10 to 220 ppm.
 - Number of Scans: 1024.
 - Relaxation Delay: 2.0 s.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the residual CDCl_3 signal in the ^{13}C spectrum.

FT-IR Spectroscopy

- Sample Preparation: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film.

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Scan Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
- Background Correction: Record a background spectrum of the clean KBr plates and subtract it from the sample spectrum.

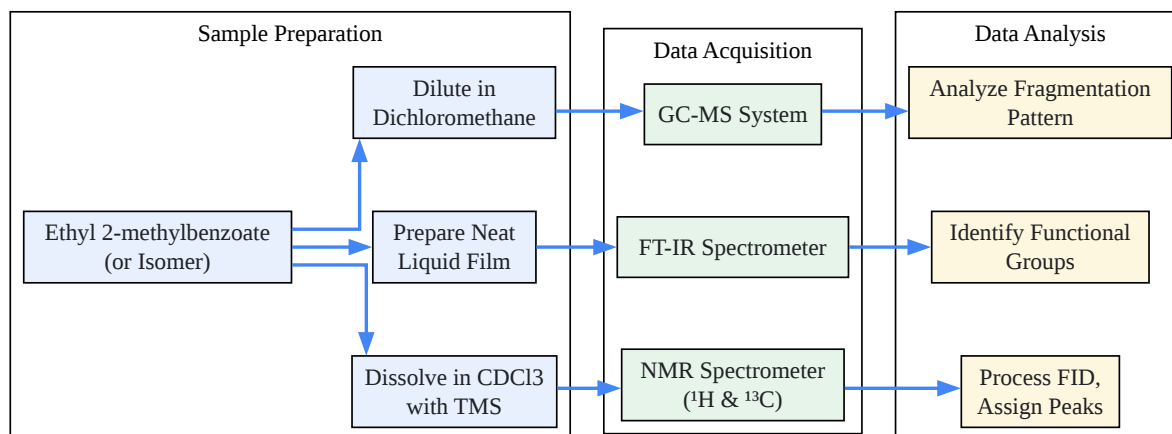
Gas Chromatography-Mass Spectrometry (GC-MS)

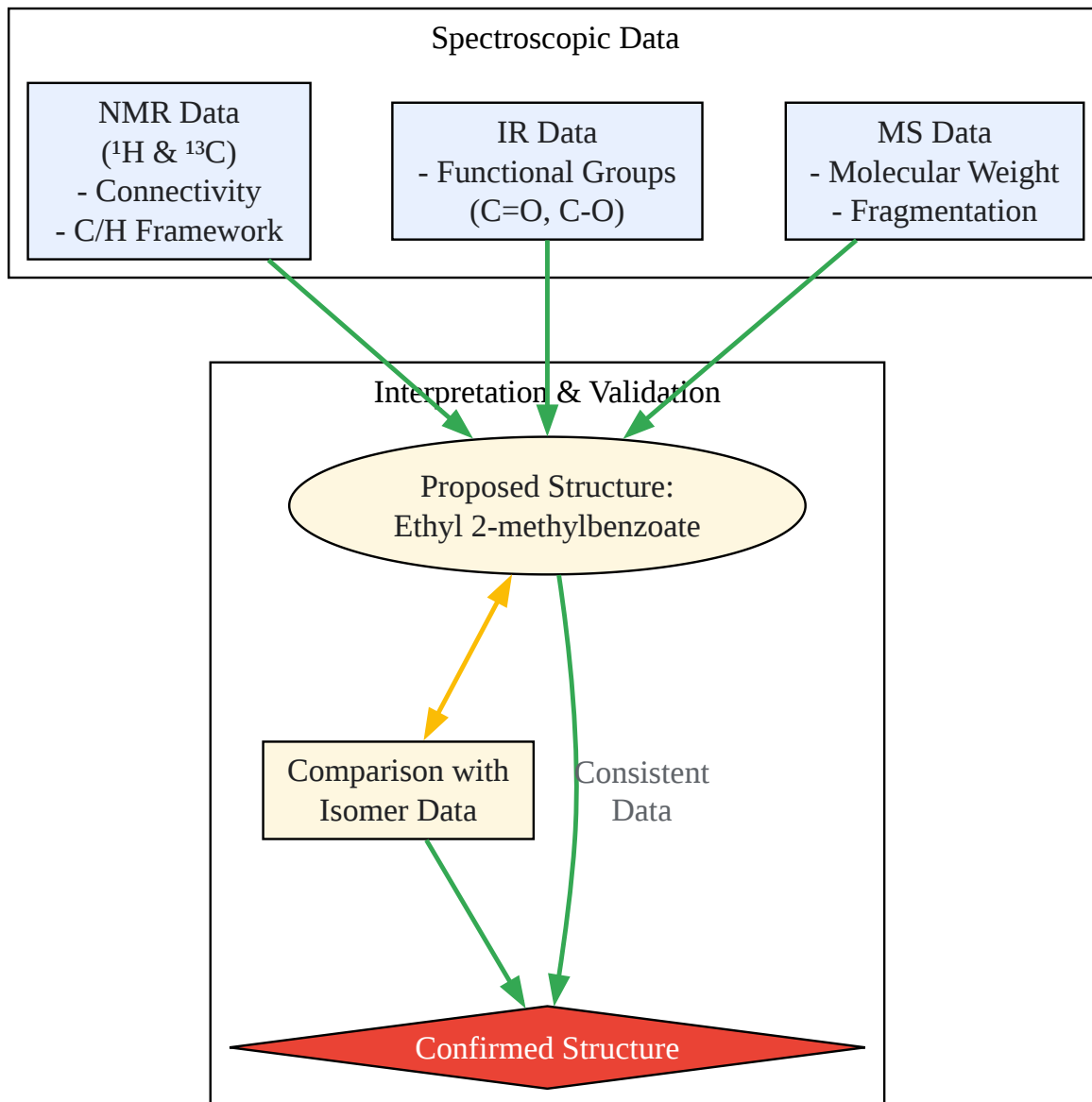
- Sample Preparation: Dilute the ester sample to approximately 1 mg/mL in dichloromethane.
- Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Injector Temperature: 250°C.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.
- Data Analysis: Identify the compound by its retention time and comparison of the acquired mass spectrum with reference libraries (e.g., NIST).

Visualization of Analytical Workflows

To further clarify the processes involved in spectroscopic data validation, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques.





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